molecular formula C11H14O2S2 B14778423 (2,3-Bis(methylthio)phenyl)propanoic acid

(2,3-Bis(methylthio)phenyl)propanoic acid

Cat. No.: B14778423
M. Wt: 242.4 g/mol
InChI Key: QZOLYACNEZTWFA-UHFFFAOYSA-N
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Description

(2,3-Bis(methylthio)phenyl)propanoic acid is an organic compound characterized by the presence of two methylthio groups attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Bis(methylthio)phenyl)propanoic acid typically involves the introduction of methylthio groups to a phenyl ring followed by the attachment of a propanoic acid group. One common method involves the use of thiolation reactions where methylthiol is introduced to a phenyl ring under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the thiolation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale thiolation processes followed by purification steps to ensure the desired purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,3-Bis(methylthio)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to remove the methylthio groups or to modify the propanoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

(2,3-Bis(methylthio)phenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2,3-Bis(methylthio)phenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The methylthio groups can participate in binding interactions, while the propanoic acid moiety can influence the compound’s overall reactivity and stability. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylthio)phenylpropanoic acid: Similar structure but with only one methylthio group.

    (3-Methylthio)phenylpropanoic acid: Similar structure but with the methylthio group in a different position.

    (2,3-Dimethylphenyl)propanoic acid: Similar structure but with methyl groups instead of methylthio groups.

Uniqueness

(2,3-Bis(methylthio)phenyl)propanoic acid is unique due to the presence of two methylthio groups, which can significantly influence its chemical reactivity and potential applications. The specific positioning of these groups on the phenyl ring also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C11H14O2S2

Molecular Weight

242.4 g/mol

IUPAC Name

3-[2,3-bis(methylsulfanyl)phenyl]propanoic acid

InChI

InChI=1S/C11H14O2S2/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-5H,6-7H2,1-2H3,(H,12,13)

InChI Key

QZOLYACNEZTWFA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1SC)CCC(=O)O

Origin of Product

United States

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